![molecular formula C7H15NO3S B2418396 1-Imino-4,4-dimethoxythiane 1-oxide CAS No. 2287271-68-3](/img/structure/B2418396.png)
1-Imino-4,4-dimethoxythiane 1-oxide
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
1-Imino-4,4-dimethoxythiane 1-oxide and its derivatives are subjects of interest in the field of synthetic chemistry. Otani et al. (2000) described the synthesis of a series of 1-imino derivatives of 3,4-di-t-butylthiophene, highlighting the reactivity and potential for various applications in organic synthesis and materials science (Otani, Sugihara, Ishii & Nakayama, 2000). Nakayama (2000) provided a comprehensive overview of the chemistry of thiophene 1-oxides, 1,1-dioxides, and their imino derivatives, emphasizing the advancements in synthesis and synthetic applications (Nakayama, 2000).
Stereochemistry and NMR Studies
Shainyan et al. (2006) conducted an NMR study on the stereochemistry and coupling constants of 4-silathiane S-oxides derivatives, providing insights into the structural characteristics and electronic properties of these compounds (Shainyan, Ushakov & Suslova, 2006). This research enhances the understanding of the chemical behavior and potential applications of 1-imino-4,4-dimethoxythiane 1-oxide derivatives in fields such as materials science and molecular electronics.
Applications in Asymmetric Synthesis
The study by Lei et al. (2022) explored the Lewis acid-relayed singlet oxygen reaction with enamines, showcasing the synthesis of pyrrolin-4-ones and demonstrating the utility of imino derivatives in achieving oxidative dimerization and constructing complex molecular structures (Lei et al., 2022). This research underscores the potential of 1-imino-4,4-dimethoxythiane 1-oxide derivatives in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds and fine chemicals.
Safety and Hazards
properties
IUPAC Name |
1-imino-4,4-dimethoxythiane 1-oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-10-7(11-2)3-5-12(8,9)6-4-7/h8H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSPZZSWDSRNHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCS(=N)(=O)CC1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Imino-4,4-dimethoxythiane 1-oxide |
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